![molecular formula C23H29BrN4O B457992 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B457992.png)
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that features a unique combination of a triazole ring, a bromine atom, a sec-butylphenyl group, and an adamantane carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Bromination: The triazole ring can be brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with adamantane carboxamide: The brominated triazole can be coupled with an adamantane carboxamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the sec-butylphenyl group: This can be achieved through a substitution reaction using a suitable sec-butylphenyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the sec-butyl group.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the carboxamide moiety.
Substitution: The bromine atom on the triazole ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a new compound with a different functional group replacing the bromine atom.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving triazole-containing compounds.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in materials science, such as the development of new polymers or coatings.
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors. The triazole ring and the adamantane moiety could play key roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)-N-phenyl-1-adamantanecarboxamide: Lacks the bromine atom and the sec-butyl group.
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-sec-butylphenyl)-1-adamantanecarboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom and the sec-butyl group in 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE may confer unique properties such as increased lipophilicity, altered reactivity, and potentially enhanced biological activity compared to its analogs.
属性
分子式 |
C23H29BrN4O |
|---|---|
分子量 |
457.4g/mol |
IUPAC 名称 |
3-(3-bromo-1,2,4-triazol-1-yl)-N-(4-butan-2-ylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H29BrN4O/c1-3-15(2)18-4-6-19(7-5-18)26-20(29)22-9-16-8-17(10-22)12-23(11-16,13-22)28-14-25-21(24)27-28/h4-7,14-17H,3,8-13H2,1-2H3,(H,26,29) |
InChI 键 |
BBRXBVOLGWCDDC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br |
规范 SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{4-nitrophenyl}acrylamide](/img/structure/B457909.png)
![methyl (9S,13E)-13-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B457910.png)
![3-(3-bromo-4-methoxyphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B457911.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B457912.png)

![4-tert-butyl-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B457914.png)
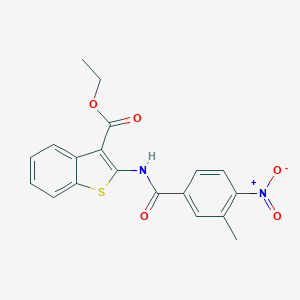
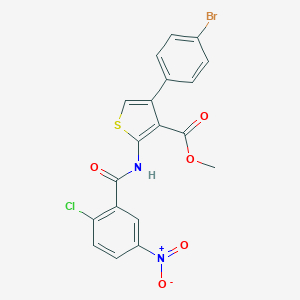
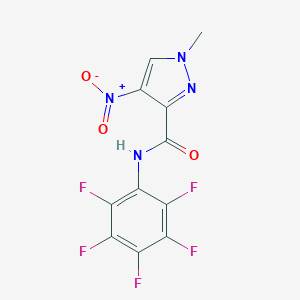
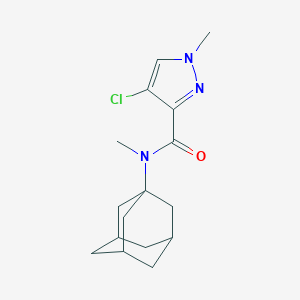
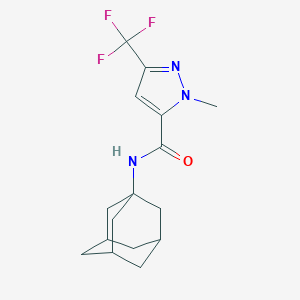

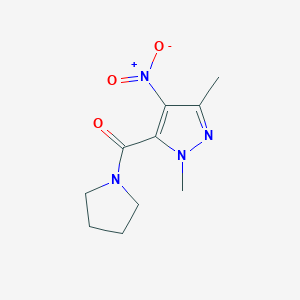
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-(2,3,5,6-tetrafluorophenyl)acrylamide](/img/structure/B457932.png)
